molecular formula C19H20N4O5S B2920648 methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034385-74-3

methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2920648
CAS No.: 2034385-74-3
M. Wt: 416.45
InChI Key: ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
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Description

The compound methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a heterocyclic molecule featuring a benzoate ester core substituted with a methoxy group, a sulfamoyl linker, and a pyridine-pyrazole hybrid moiety. The sulfamoyl group is historically associated with antimicrobial activity, as seen in sulfonamide drugs, while the pyrazole and pyridine rings may enhance binding to biological targets through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. The sulfonamide group is then incorporated through sulfonation reactions.

  • Step 1: Preparation of the Benzoate Core

    • Starting material: 4-methoxybenzoic acid
    • Reagents: Methanol, sulfuric acid
    • Reaction: Esterification to form methyl 4-methoxybenzoate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The pyrazole and pyridine moieties contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Structural Features
Target Compound C₁₉H₂₀N₄O₅S* ~440.45 Sulfamoyl, pyrazole, benzoate, methoxy Inferred antimicrobial Pyridine-pyrazole linkage via sulfamoyl; ester group
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate C₁₉H₁₃Cl₂N₂O₃ 388.22 Chlorobenzoyl, benzoate Antibacterial Dual chlorobenzoyl groups on pyrazole
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, phenylcarbamoyl Unreported Thiadiazole substituent; carbamoyl linkage
[5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2-Methoxyacetate C₂₁H₂₀N₂O₃S 380.46 Methoxyacetate, tolylthio Unreported Sulfanyl bridge; methoxyacetate tail
[5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2,6-Difluorobenzoate C₂₁H₁₆F₂N₂O₃S 414.42 Difluorobenzoate Unreported Fluorine atoms enhancing lipophilicity
Methyl 5-[(4-Chlorophenyl)Sulfanyl]-4-[(Hydroxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate C₁₈H₁₄ClN₃O₃S 387.84 Hydroxyimino, sulfanyl Unreported Hydroxyimino group; sulfanyl substituent

*Calculated based on structure.

Functional Group Analysis

  • Sulfamoyl vs.
  • Pyridine-Pyrazole Hybrid : Unlike compounds with isolated pyrazole rings (e.g., [[3], [5–7]]), the pyridine-pyrazole linkage in the target compound could enhance electronic effects or π-stacking in protein binding.
  • Fluorine and Chlorine Substitution : Fluorinated () and chlorinated () analogs exhibit increased lipophilicity and metabolic stability, whereas the target compound’s methoxy group may prioritize solubility over membrane permeability.

Structural and Crystallographic Insights

  • X-ray diffraction, supported by SHELX software , is commonly used to resolve crystal structures of pyrazole derivatives (e.g., ). The target compound’s hydrogen-bonding network (via sulfamoyl and methoxy groups) could influence crystalline packing and stability.
  • Graph set analysis of hydrogen bonds in related compounds reveals diverse supramolecular architectures, which may correlate with melting points or solubility.

Biological Activity

Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O4SC_{16}H_{20}N_4O_4S. It features a methoxy group, a sulfamoyl linkage, and a pyrazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammation. Pyrazole derivatives, similar to this compound, have been shown to target various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with established chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-715Yes
Compound BMDA-MB-23110Yes
Methyl 4-methoxy...MDA-MB-231TBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Pyrazole derivatives have been reported to possess significant antibacterial properties against various strains of bacteria by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Studies

A study conducted on the efficacy of pyrazole derivatives in treating resistant bacterial infections highlighted the potential of compounds like methyl 4-methoxy... in clinical settings. The study demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .

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